Potency Profile: Anticancer Agent 74 vs. Doxorubicin in HepG2, A549, and HuCCA-1 Cancer Cell Lines
Anticancer agent 74 exhibits a consistently lower potency across multiple cancer cell lines compared to the standard chemotherapeutic doxorubicin . This is a key differentiator for studies where a moderate cytotoxic effect is preferred over the high potency of doxorubicin. For instance, in HepG2 hepatocellular carcinoma cells, Anticancer agent 74 has an IC₅₀ of 72.27 μM, while doxorubicin's IC₅₀ in the same cell line is reported as 0.23 μg/mL (approximately 0.42 μM) [1]. Similar trends are observed in A549 lung carcinoma cells (70.79 μM vs. 0.38 μg/mL) and HuCCA-1 cholangiocarcinoma cells (70.42 μM vs. 0.35 μg/mL).
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | HepG2: 72.27 μM; A549: 70.79 μM; HuCCA-1: 70.42 μM |
| Comparator Or Baseline | Doxorubicin: HepG2: ~0.42 μM (0.23 μg/mL); A549: ~0.70 μM (0.38 μg/mL); HuCCA-1: ~0.64 μM (0.35 μg/mL) |
| Quantified Difference | Approximately 100- to 170-fold higher IC₅₀ (lower potency) for Anticancer agent 74 across these cell lines. |
| Conditions | Cell viability assays (e.g., WST-1 or MTT) following standard incubation protocols. |
Why This Matters
This data defines the precise experimental window for Anticancer agent 74, allowing researchers to select it for applications where the high potency of doxorubicin is a confounding factor or where a milder cytotoxic effect is required for mechanistic studies.
- [1] Table 1. Cytotoxic activity of compounds. Molecules 2010, 15(2), 988-1003. View Source
